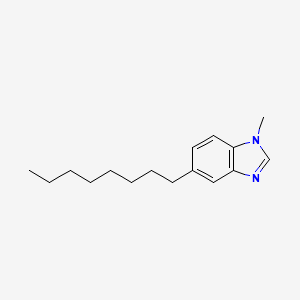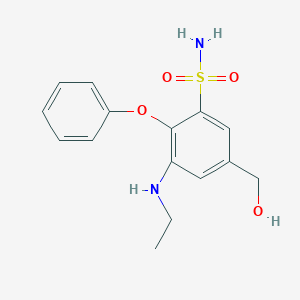arsanium perchlorate CAS No. 62173-44-8](/img/structure/B14537841.png)
[(4-Methoxyphenyl)methyl](triphenyl)arsanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methylarsanium perchlorate is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of a methoxyphenyl group attached to a triphenylarsanium cation, with perchlorate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylarsanium perchlorate typically involves the reaction of triphenylarsine with a suitable methoxyphenylmethyl halide in the presence of a strong acid, such as perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Ph3As+(4-Methoxyphenyl)methyl halide+HClO4→(4-Methoxyphenyl)methylarsanium perchlorate+HX
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)methylarsanium perchlorate may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methylarsanium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic species.
Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction could produce arsenic hydrides. Substitution reactions can result in various substituted arsonium compounds.
Scientific Research Applications
(4-Methoxyphenyl)methylarsanium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methylarsanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, such as proteins and nucleic acids, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Methoxyphenyl)methylarsanium perchlorate can be compared with other similar compounds, such as:
(4-Methoxyphenyl)methylphosphonium chloride: Similar structure but with phosphorus instead of arsenic.
(4-Methoxyphenyl)methylstibonium perchlorate: Similar structure but with antimony instead of arsenic.
(4-Methoxyphenyl)methylbismuthonium perchlorate: Similar structure but with bismuth instead of arsenic.
Properties
CAS No. |
62173-44-8 |
|---|---|
Molecular Formula |
C26H24AsClO5 |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl-triphenylarsanium;perchlorate |
InChI |
InChI=1S/C26H24AsO.ClHO4/c1-28-26-19-17-22(18-20-26)21-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;2-1(3,4)5/h2-20H,21H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QMVWGIDUZJADCH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


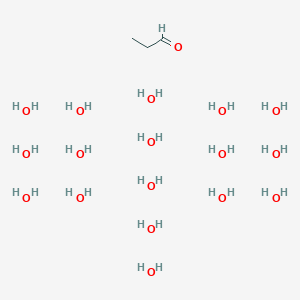
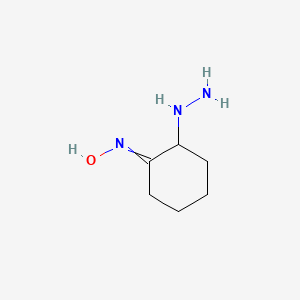
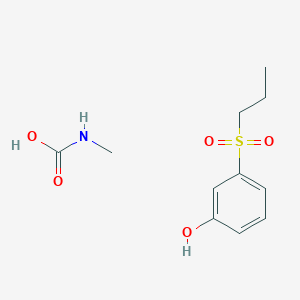
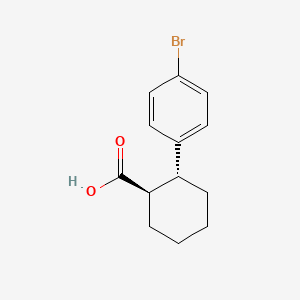
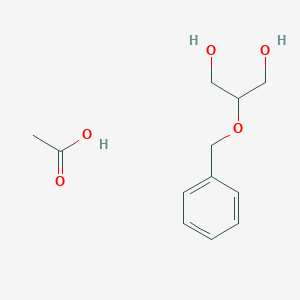
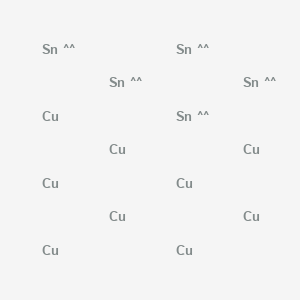
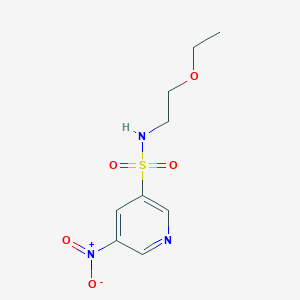
![Triethyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane](/img/structure/B14537810.png)
![3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14537811.png)
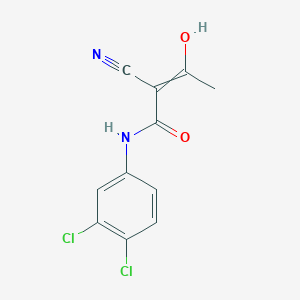
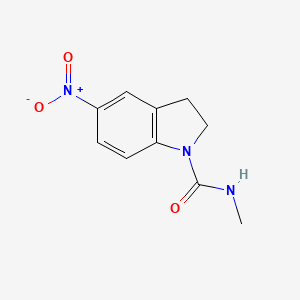
![1,3,5-Trichloro-2-{3-[(1-fluoropropan-2-yl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14537834.png)
